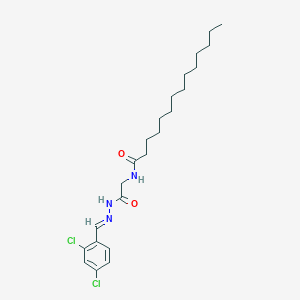

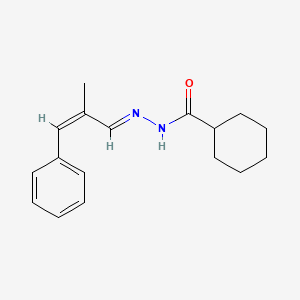

4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-(Allyloxy)benzoyl)-5-(3-fluorophényl)-3-hydroxy-1-(3-méthoxypropyl)-1H-pyrrol-2(5H)-one est un composé organique synthétique à structure complexe. Il se caractérise par la présence de plusieurs groupes fonctionnels, dont un groupe allyloxy, un groupe benzoyle, un groupe fluorophényl, un groupe hydroxy et un groupe méthoxypropyl.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 4-(4-(Allyloxy)benzoyl)-5-(3-fluorophényl)-3-hydroxy-1-(3-méthoxypropyl)-1H-pyrrol-2(5H)-one implique plusieurs étapes, chacune nécessitant des conditions réactionnelles spécifiques. La voie de synthèse générale comprend :

Formation du cycle pyrrole : Le cycle pyrrole est généralement synthétisé par une réaction de condensation impliquant un composé 1,4-dicarbonylé et une amine. La réaction est effectuée en milieu acide ou basique, souvent en utilisant un catalyseur pour faciliter la formation du cycle pyrrole.

Introduction du groupe allyloxy : Le groupe allyloxy est introduit par une réaction d’éthérification. Cela implique la réaction d’un alcool avec un halogénure d’allyle en présence d’une base, telle que l’hydrure de sodium ou le carbonate de potassium.

Addition du groupe benzoyle : Le groupe benzoyle est ajouté par une réaction d’acylation de Friedel-Crafts. Cela implique la réaction du chlorure de benzoyle avec le cycle pyrrole en présence d’un catalyseur acide de Lewis, tel que le chlorure d’aluminium.

Incorporation du groupe fluorophényl : Le groupe fluorophényl est introduit par une réaction de substitution aromatique nucléophile. Cela implique la réaction d’un dérivé de fluorobenzène avec un nucléophile, tel qu’une amine ou un alcool.

Introduction du groupe méthoxypropyl :

Méthodes de production industrielle

La production industrielle de ce composé impliquerait une mise à l’échelle des méthodes de synthèse en laboratoire. Cela nécessite l’optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée du produit final. Des réacteurs à flux continu et des plateformes de synthèse automatisées peuvent être utilisés pour obtenir une production efficace et reproductible.

Analyse Des Réactions Chimiques

Types de réactions

4-(4-(Allyloxy)benzoyl)-5-(3-fluorophényl)-3-hydroxy-1-(3-méthoxypropyl)-1H-pyrrol-2(5H)-one subit divers types de réactions chimiques, notamment :

Oxydation : Le groupe hydroxy peut être oxydé en groupe carbonyle en utilisant des agents oxydants tels que le trioxyde de chrome ou le permanganate de potassium.

Réduction : Les groupes carbonyle peuvent être réduits en alcools en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Les groupes allyloxy et méthoxypropyl peuvent subir des réactions de substitution nucléophile, où le groupe partant est remplacé par un nucléophile.

Hydrolyse : Les liaisons ester et éther peuvent être hydrolysées en milieu acide ou basique pour donner les acides carboxyliques et les alcools correspondants.

Réactifs et conditions courants

Oxydation : Trioxyde de chrome, permanganate de potassium ou peroxyde d’hydrogène en milieu acide.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium ou hydrogénation catalytique.

Substitution : Nucléophiles tels que les amines, les alcools ou les thiols en présence d’une base.

Hydrolyse : Solutions aqueuses acides ou basiques, souvent chauffées pour accélérer la réaction.

Principaux produits formés

Oxydation : Formation de composés carbonylés à partir de groupes hydroxy.

Réduction : Formation d’alcools à partir de groupes carbonyle.

Substitution : Formation de nouveaux composés avec différents groupes fonctionnels.

Hydrolyse : Formation d’acides carboxyliques et d’alcools.

Applications de la recherche scientifique

4-(4-(Allyloxy)benzoyl)-5-(3-fluorophényl)-3-hydroxy-1-(3-méthoxypropyl)-1H-pyrrol-2(5H)-one a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme élément de base en synthèse organique pour le développement de nouveaux composés ayant une activité biologique potentielle.

Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier l’activité enzymatique et les interactions protéiques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoire, anticancéreuse et antimicrobienne.

Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères et les revêtements.

Applications De Recherche Scientifique

4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

Le mécanisme d’action de 4-(4-(Allyloxy)benzoyl)-5-(3-fluorophényl)-3-hydroxy-1-(3-méthoxypropyl)-1H-pyrrol-2(5H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par :

Inhibition enzymatique : Liaison au site actif des enzymes et inhibition de leur activité.

Modulation des récepteurs : Interaction avec les récepteurs de surface cellulaire et modulation des voies de transduction du signal.

Intercalation de l’ADN : Insertion entre les paires de bases de l’ADN et perturbation de la réplication et de la transcription de l’ADN.

Comparaison Avec Des Composés Similaires

4-(4-(Allyloxy)benzoyl)-5-(3-fluorophényl)-3-hydroxy-1-(3-méthoxypropyl)-1H-pyrrol-2(5H)-one peut être comparé à des composés similaires, tels que :

4-(4-(Méthoxy)benzoyl)-5-(3-fluorophényl)-3-hydroxy-1-(3-méthoxypropyl)-1H-pyrrol-2(5H)-one : Structure similaire mais avec un groupe méthoxy au lieu d’un groupe allyloxy.

4-(4-(Allyloxy)benzoyl)-5-(3-chlorophényl)-3-hydroxy-1-(3-méthoxypropyl)-1H-pyrrol-2(5H)-one : Structure similaire mais avec un groupe chlorophényl au lieu d’un groupe fluorophényl.

4-(4-(Allyloxy)benzoyl)-5-(3-fluorophényl)-3-hydroxy-1-(3-éthoxypropyl)-1H-pyrrol-2(5H)-one : Structure similaire mais avec un groupe éthoxypropyl au lieu d’un groupe méthoxypropyl.

Propriétés

Numéro CAS |

618074-36-5 |

|---|---|

Formule moléculaire |

C24H24FNO5 |

Poids moléculaire |

425.4 g/mol |

Nom IUPAC |

(4E)-5-(3-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C24H24FNO5/c1-3-13-31-19-10-8-16(9-11-19)22(27)20-21(17-6-4-7-18(25)15-17)26(12-5-14-30-2)24(29)23(20)28/h3-4,6-11,15,21,27H,1,5,12-14H2,2H3/b22-20+ |

Clé InChI |

TWHYUVXAZZFPPT-LSDHQDQOSA-N |

SMILES isomérique |

COCCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC(=CC=C3)F |

SMILES canonique |

COCCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=CC=C3)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)

![3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011538.png)

![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)

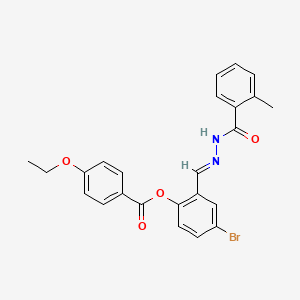

![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)

![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)

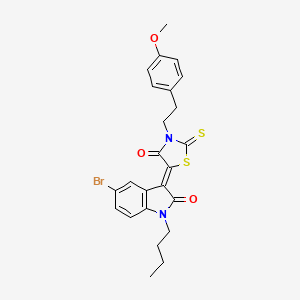

![(5Z)-3-(2-Ethylhexyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011573.png)

![1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011574.png)